REACTION_CXSMILES
|
Br[CH:2]1[CH2:4][CH2:3]1.[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]#[N:12]>>[CH:2]1([CH:11]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][N:5]=2)[NH2:12])[CH2:4][CH2:3]1
|
Name
|
Mg
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
BrC1CC1
|
Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(N)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |